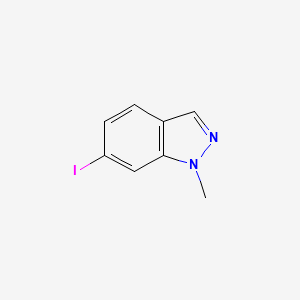

6-Iodo-1-methyl-1H-indazole

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-iodo-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2/c1-11-8-4-7(9)3-2-6(8)5-10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOBWRJCBLYMZHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)I)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680929 | |

| Record name | 6-Iodo-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214899-83-8 | |

| Record name | 6-Iodo-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Synthetic Methodologies of 6 Iodo 1 Methyl 1h Indazole and Its Derivatives

Precursor Synthesis and Halogenation Reactions

The construction of the 6-iodo-1-methyl-1H-indazole scaffold typically begins with the synthesis of a suitable indazole precursor, followed by carefully controlled halogenation and alkylation reactions. The order of these steps can significantly influence the final product yield and purity.

Iodination of Indazole Core at C-6 Position

The introduction of an iodine atom at the C-6 position of the indazole ring is a crucial transformation. This is often achieved through electrophilic iodination of a pre-existing indazole derivative.

Achieving regioselectivity in the iodination of the indazole nucleus is paramount. While direct iodination of indazole can lead to a mixture of isomers, specific strategies have been developed to favor substitution at the C-6 position. One common approach involves the use of a pre-functionalized indazole, such as 6-bromo-1H-indazole, which can then undergo halogen exchange or be converted to the desired iodo derivative through multi-step sequences. rsc.org For instance, the synthesis of 6-bromo-3-iodo-1H-indazole has been reported with a 71.2% yield. rsc.org

Another strategy involves the direct C-H functionalization of the indazole ring. While less common for direct C-6 iodination, methods for functionalizing other positions, such as the C-7 position, have been developed using directing groups. mdpi.com These strategies highlight the potential for developing more direct and selective C-6 iodination methods in the future.

The choice of iodinating agent and reaction conditions plays a critical role in the success of the C-6 iodination. A variety of reagents have been employed for the iodination of indazoles, with the selection often depending on the specific substrate and desired regioselectivity.

Commonly used iodinating agents include molecular iodine (I₂) in the presence of a base, and N-iodosuccinimide (NIS). For the synthesis of 6-iodo-1H-indazole, a method has been described involving the reaction of a precursor with potassium iodide in 1,4-dioxane, catalyzed by cuprous iodide and N,N-dimethylethylenediamine, under reflux conditions. patsnap.com Another example is the iodination of 6-bromo-1H-indazole using iodine and potassium hydroxide (B78521) in DMF to produce 6-bromo-3-iodo-1H-indazole. rsc.org The use of NIS in DMF has also been reported for the iodination of certain indazole derivatives. biorxiv.org

The reaction conditions, including the solvent, temperature, and presence of catalysts or additives, are meticulously optimized to maximize the yield and regioselectivity of the desired 6-iodoindazole product.

| Starting Material | Iodinating Agent | Base/Catalyst | Solvent | Conditions | Product | Yield | Reference |

| Formula V Compound | Potassium Iodide | Cuprous Iodide, N,N-dimethylethylenediamine, Tetrabutylammonium Iodide | 1,4-Dioxane | Reflux, 48h | 6-iodo-1H-indazole | Not specified | patsnap.com |

| 6-bromo-1H-indazole | Iodine (I₂) | Potassium Hydroxide (KOH) | DMF | Room Temperature, 3h | 6-bromo-3-iodo-1H-indazole | 71.2% | rsc.org |

| Compound 18 | N-iodosuccinimide (NIS) | - | DMF | Not specified | Intermediate 19 | Not specified | biorxiv.org |

Introduction of Methyl Group at N-1 Position

The final step in the synthesis of this compound is the introduction of a methyl group at the N-1 position of the indazole ring. This N-alkylation reaction must be carefully controlled to ensure regioselectivity, as methylation can also occur at the N-2 position.

The N-alkylation of indazoles is a widely studied transformation, with various strategies developed to control the regioselectivity. The outcome of the reaction is influenced by several factors, including the nature of the substrate, the alkylating agent, the base, and the solvent. beilstein-journals.org Generally, the 1H-tautomer of indazole is more stable than the 2H-tautomer. wuxibiology.comjmchemsci.com

For the synthesis of N-methylated indazoles, common alkylating agents include methyl iodide and dimethyl sulfate. researchgate.net The choice of base is also crucial, with common options including potassium carbonate, sodium hydride, and cesium carbonate. researchgate.netbeilstein-journals.org

Achieving high regioselectivity for N-1 methylation is a key challenge. The ratio of N-1 to N-2 methylated products can vary significantly depending on the reaction conditions. For example, the methylation of 6-nitro-1H-indazole with methyl iodide can result in a mixture of N-1 and N-2 isomers. researchgate.net However, the use of diazomethane (B1218177) in the presence of BF₃·Et₂O has been shown to favor the formation of the 1-methylated product. researchgate.net

In some cases, a mixture of regioisomers is obtained, requiring separation by chromatographic techniques. For instance, the reaction of methyl 5-bromo-1H-indazole-3-carboxylate with methyl iodide and potassium carbonate in DMF yielded a mixture of N-1 and N-2 methylated products. beilstein-journals.org The development of highly regioselective N-methylation protocols is an active area of research, with recent studies exploring the use of specific catalysts and reaction conditions to favor the formation of the desired N-1 isomer. rsc.orgprimescholars.com

| Indazole Substrate | Methylating Agent | Base | Solvent | Conditions | N-1:N-2 Ratio | Reference |

| 6-nitro-1H-indazole | Methyl Iodide | Not specified | Sealed tube | 100 °C, 4h | Favors N-2 | researchgate.net |

| 6-nitro-1H-indazole | Dimethyl Sulfate | Potassium Hydroxide | Not specified | 45 °C | ~1:1 | researchgate.net |

| 6-nitro-1H-indazole | Diazomethane | BF₃·Et₂O | Not specified | 70 °C, 6h | Favors N-1 (75% yield) | researchgate.net |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Methyl Iodide | Potassium Carbonate | DMF | Room Temp, 17h | 44% (N-1), 40% (N-2) | beilstein-journals.org |

Functionalization and Derivatization Approaches

The functionalization of the this compound core is primarily achieved through modern cross-coupling techniques, which allow for the precise introduction of various substituents.

Palladium catalysis is a cornerstone in the functionalization of halo-indazoles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Suzuki–Miyaura coupling is a powerful and widely used method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. mdpi.comnih.gov This reaction is particularly valuable for the arylation and heteroarylation of the indazole nucleus.

Research has demonstrated the successful application of Suzuki-Miyaura coupling to various iodo-indazole derivatives. For instance, the coupling of 3-iodo-1H-indazoles with aryl or heteroaryl boronic acids using a Pd(PPh₃)₄ catalyst and NaHCO₃ as a base has been reported to yield 3-aryl-1H-indazoles. researchgate.net N-protected indazoles, such as 1-benzyl-3-iodoindazole, have shown higher reactivity compared to their unprotected counterparts. researchgate.net

In a specific example, the Suzuki coupling of 6-bromo-3-iodo-1H-indazole with (E)-1-(3,5-dimethoxyphenyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethene was achieved using Pd(dppf)Cl₂ as the catalyst and cesium carbonate as the base in a dioxane/water mixture to produce (E)-6-bromo-3-(3,5-dimethoxystyryl)-1H-indazole. rsc.org This highlights the possibility of selective coupling at the more reactive C-I bond over the C-Br bond.

| Indazole Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|---|

| 3-Iodo-1H-indazole | Aryl/Heteroaryl boronic acid | Pd(PPh₃)₄ | NaHCO₃ | - | 3-Aryl-1H-indazole | researchgate.net |

| 6-Bromo-3-iodo-1H-indazole | (E)-1-(3,5-dimethoxyphenyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/Water | (E)-6-bromo-3-(3,5-dimethoxystyryl)-1H-indazole | rsc.org |

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. google.com This reaction is instrumental in introducing vinylic substituents onto the indazole ring system.

A notable application is the Heck reaction between 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole and 2-vinyl pyridine (B92270). google.com This reaction is typically carried out by heating the reactants in the presence of a palladium(II) acetate (B1210297) catalyst, a phosphine (B1218219) ligand like tri-o-tolylphosphine, and a suitable base such as N,N-diisopropylethylamine in a solvent like DMF. google.com The product of this reaction is 6-nitro-3-((E)-2-pyridin-2-yl-vinyl)-1-(tetrahydropyran-2-yl)-1H-indazole. google.com The general mechanism of the Heck reaction involves the oxidative addition of the halide to a Pd(0) species, followed by olefin insertion and β-hydride elimination. rsc.org

The Negishi coupling is a cross-coupling reaction that pairs an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org This method is highly effective for forming C-C bonds and is known for its tolerance of a wide range of functional groups. wikipedia.org

While direct examples involving this compound are less common in readily available literature, the principles of Negishi coupling are applicable. The reaction generally involves the formation of an organozinc reagent from the corresponding organic halide, which then undergoes transmetalation with a palladium(0) complex. Reductive elimination from the resulting diorganopalladium(II) species yields the coupled product. illinois.edu

A related and powerful strategy involves the direct metalation of the indazole ring followed by a Negishi-type coupling. For instance, N-protected indazoles can be regioselectively zincated at the C-3 position using TMP₂Zn (2,2,6,6-tetramethylpiperidyl)₂Zn. core.ac.uk The resulting zincated indazole can then be coupled with various aryl iodides in a palladium-catalyzed Negishi cross-coupling reaction to afford 3-arylated indazoles. core.ac.uknih.gov This approach circumvents the need to pre-functionalize the C-3 position with a halogen.

The C-3 position of the indazole ring is a common site for functionalization due to its influence on the biological activity of many indazole-based compounds. chim.it

The introduction of aryl and heteroaryl groups at the C-3 position of the indazole core is a key strategy in the development of new pharmaceutical agents. chim.it

Palladium-catalyzed cross-coupling reactions are the primary methods for achieving this transformation. As previously discussed, the Suzuki-Miyaura coupling is extensively used for this purpose. mdpi.comresearchgate.net The reaction of a 3-iodoindazole derivative with an aryl or heteroaryl boronic acid provides a direct route to the corresponding 3-substituted indazole. researchgate.net For example, 3-iodo-1H-indazole can be coupled with various arylboronic acids to produce 3-aryl-1H-indazoles. mdpi.com

Direct C-H arylation has also emerged as a powerful alternative. researchgate.net This method avoids the pre-functionalization of the C-3 position and directly couples the C-H bond with an aryl halide. For instance, 1-substituted indazoles can be arylated at the C-3 position using aryl bromides or iodides with a palladium acetate catalyst and a ligand such as 1,10-phenanthroline. researchgate.net

Functionalization at C-3 Position of Indazole Ring

Vinylation and Alkynylation Reactions

The introduction of unsaturated carbon-carbon bonds at the C6-position of the 1-methyl-1H-indazole core is predominantly achieved through palladium-catalyzed cross-coupling reactions, leveraging the reactivity of the iodo substituent.

Vinylation: The Heck and Suzuki-Miyaura reactions are primary methods for the vinylation of iodo-indazoles. In a Heck reaction, an iodo-indazole is coupled with a vinylic partner in the presence of a palladium catalyst. For instance, a Heck reaction between a protected 3-iodo-6-nitro-1H-indazole and 2-vinyl pyridine has been documented, using palladium(II) acetate as the catalyst with a suitable ligand and base. acs.org This demonstrates a viable pathway for introducing vinyl groups, which can be adapted for this compound.

A more recent and efficient method involves the Suzuki-type cross-coupling of unprotected 3-iodoindazoles with pinacol (B44631) vinyl boronate. acs.org This reaction, often accelerated by microwave irradiation, proceeds in moderate to excellent yields and circumvents the need for nitrogen protection, offering a direct and selective route to 3-vinylated indazoles. acs.orgacs.org This methodology is directly applicable to the 6-iodo isomer.

Alkynylation: The Sonogashira coupling is the foremost reaction for introducing alkynyl moieties onto the indazole scaffold. nih.govwikipedia.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. nih.govwikipedia.orgwalisongo.ac.id Research has demonstrated the efficacy of a Pd/C–CuI–PPh₃ catalytic system for the C-C bond formation between 6-bromo-3-iodo-1H-indazole and various terminal alkynes. researchgate.net This study highlights the selective reactivity of the C3-iodo position over the C6-bromo position, suggesting that this compound would readily undergo alkynylation at the C6-position under similar conditions to yield 6-alkynyl-1-methyl-1H-indazole derivatives. researchgate.net The reaction tolerates a wide range of functional groups on the alkyne partner. researchgate.netnih.gov

| Reaction Type | Key Reagents | Catalyst System | Typical Product |

| Vinylation (Suzuki) | Vinyl boronate ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 6-Vinyl-1-methyl-1H-indazole |

| Vinylation (Heck) | Alkene (e.g., 2-vinylpyridine) | Pd(OAc)₂, Ligand, Base | 6-Styryl-1-methyl-1H-indazole |

| Alkynylation (Sonogashira) | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 6-Alkynyl-1-methyl-1H-indazole |

Substitution with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions

The this compound scaffold can be functionalized with five-membered nitrogen heterocycles like triazoles and pyrazoles, typically through cycloaddition reactions involving an alkynyl derivative as a key intermediate.

Triazole Synthesis: The most prominent method for forming a 1,2,3-triazole ring is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. organic-chemistry.orgwikipedia.org This "click chemistry" reaction can be conducted under thermal conditions or, more efficiently, catalyzed by copper(I), which provides exclusively the 1,4-disubstituted triazole regioisomer. organic-chemistry.orgwikipedia.org The synthetic strategy involves two steps:

Alkynylation: The this compound is first converted to a 6-alkynyl-1-methyl-1H-indazole via a Sonogashira coupling, as detailed in the previous section. researchgate.net

Cycloaddition: The resulting terminal alkyne undergoes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a suitable organic azide (R-N₃) to furnish the 6-(1-aryl/alkyl-1H-1,2,3-triazol-4-yl)-1-methyl-1H-indazole. nih.govgoogle.com

Pyrazole (B372694) Synthesis: Pyrazole rings can also be synthesized via [3+2] cycloaddition reactions. One established method involves the reaction of sydnones with alkynes. nih.gov Another approach utilizes the cycloaddition of nitrile imines, generated in situ from hydrazonoyl halides, with alkynes. researchgate.net For the synthesis of a 6-pyrazolyl-1-methyl-1H-indazole, a 6-alkynyl-1-methyl-1H-indazole intermediate would react with a nitrile imine, leading to the formation of the pyrazole ring appended to the C6 position of the indazole core.

| Target Moiety | Reaction Type | Key Intermediates | Key Reagents |

| 1,2,3-Triazole | Huisgen 1,3-Dipolar Cycloaddition | 6-Alkynyl-1-methyl-1H-indazole | Organic azide (R-N₃), Cu(I) catalyst |

| Pyrazole | [3+2] Cycloaddition | 6-Alkynyl-1-methyl-1H-indazole | Nitrile imine (or precursor) |

Transformations of Substituent Groups (e.g., Nitro Reduction to Amino)

Functional group interconversions on the indazole ring are crucial for synthesizing diverse derivatives. A key transformation is the reduction of a nitro group to an amino group, which then serves as a versatile handle for further functionalization.

For a related compound, 6-nitro-3-((E)-2-pyridin-2-yl-vinyl)-1-(tetrahydropyran-2-yl)-1H-indazole, the nitro group is effectively reduced to the corresponding 6-amino compound by treatment with iron powder in the presence of an aqueous solution of ammonium (B1175870) chloride. acs.org Other standard reducing agents, such as tin(II) chloride or catalytic hydrogenation (e.g., H₂ over a palladium on carbon catalyst), are also commonly employed for this transformation on various nitro-substituted indazoles. Current time information in Bangalore, IN.

The resulting amino group is highly versatile. For example, it can undergo diazotization with reagents like sodium nitrite (B80452) in a strong acid, forming a diazonium salt. acs.org This intermediate can then be displaced by various nucleophiles. A notable example is the conversion of a 6-aminoindazole to a 6-iodoindazole by treatment with potassium iodide, a reaction that demonstrates the synthetic accessibility of the iodo-substituent from an amino precursor. acs.org

| Transformation | Starting Group | Product Group | Typical Reagents and Conditions |

| Reduction | Nitro (-NO₂) | Amino (-NH₂) | Fe/NH₄Cl, H₂O; SnCl₂/HCl; H₂, Pd/C |

| Diazotization | Amino (-NH₂) | Diazonium (-N₂⁺) | NaNO₂, HCl, 0°C |

| Sandmeyer-type Reaction | Diazonium (-N₂⁺) | Iodo (-I) | KI |

Protection and Deprotection Strategies for Nitrogen Atoms

The indazole ring contains two nitrogen atoms, and the N-1 position is often protected to prevent unwanted side reactions during synthesis, particularly when strong bases or organometallic reagents are used. acs.org

Common protecting groups for the indazole nitrogen include the tetrahydropyranyl (THP) and tert-butoxycarbonyl (Boc) groups.

THP Protection: The N-1 nitrogen of 3-iodo-6-nitroindazole can be protected by reacting it with 3,4-dihydro-2H-pyran in the presence of an acid catalyst like methanesulfonic acid. acs.orgresearchgate.net The THP group is stable to many reaction conditions, including cross-coupling reactions, and can be removed under acidic conditions. acs.org

Boc Protection: The Boc group is another widely used protecting group, introduced by reacting the indazole with di-tert-butyl dicarbonate (B1257347) (Boc₂O). It is particularly useful as it can be removed under relatively mild acidic conditions (e.g., trifluoroacetic acid) or sometimes thermally. google.comnih.gov In some cases, the Boc group can be cleaved concomitantly during a subsequent reaction, such as a microwave-assisted Suzuki coupling at high temperatures. nih.gov

The choice of protecting group depends on the stability required during subsequent synthetic steps and the conditions available for its removal.

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acid (e.g., TFA), Heat |

| Tetrahydropyranyl | THP | 3,4-Dihydro-2H-pyran (DHP), Acid catalyst | Acid (e.g., HCl) |

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating. Several synthetic methodologies for indazole derivatives have been adapted for microwave irradiation.

Notably, palladium-catalyzed cross-coupling reactions are well-suited for microwave heating. The Suzuki-type C-3 vinylation of unprotected 3-iodoindazoles with pinacol vinyl boronate is significantly expedited under microwave irradiation, providing a rapid and efficient route to vinylindazoles. acs.org Similarly, the synthesis of 1,3-diarylsubstituted indazoles via a Suzuki coupling/deprotection sequence benefits from microwave heating, which can drive the reaction to completion and facilitate the removal of protecting groups like Boc in the same step. nih.gov

Microwave irradiation has also been successfully applied to copper-catalyzed N-arylation reactions for the synthesis of 1-aryl-1H-indazoles in a one-pot, two-step procedure from 2-halo-benzaldehydes and phenylhydrazines. google.com Furthermore, cycloaddition reactions, such as the Diels-Alder reaction to form tetrahydroindazoles (which can be subsequently oxidized to indazoles), have shown improved yields and reduced reaction times under microwave conditions. thieme-connect.de

Stereoselective Synthesis of Chiral Derivatives

The development of methods for the stereoselective synthesis of chiral indazole derivatives is of significant interest, particularly for applications in medicinal chemistry where enantiomers can exhibit vastly different biological activities.

Several advanced strategies have been employed:

Asymmetric Catalysis: A highly enantioselective C3-allylation of N-(benzoyloxy)indazoles using copper hydride (CuH) catalysis has been developed. mit.edu This method allows for the creation of C3-allylated indazoles bearing challenging quaternary stereocenters with high yields and excellent enantioselectivity. mit.edu Another approach involves the use of chiral-at-iridium complexes bearing indazole ligands as catalysts for asymmetric transformations, such as conjugate additions and Nazarov cyclizations. mdpi.com

Enzymatic and Kinetic Resolution: Biocatalysis offers a powerful route to chiral molecules. For example, novel transaminase-mediated dynamic kinetic resolutions of racemic aldehyde surrogates have been used to achieve enantioselective syntheses of the 3-aryl-piperidine fragment of the indazole-containing drug Niraparib. mdpi.com

Chiral Chromatography: For racemic mixtures of chiral indazoles, separation into individual enantiomers can be achieved using chiral high-pressure liquid chromatography (HPLC). google.comfrontiersin.org This technique uses a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation. frontiersin.org

Asymmetric Reaction Sequences: Complex polycyclic indazole skeletons bearing multiple contiguous chiral centers have been constructed through asymmetric triple-reaction sequences that merge organocatalysis and photocatalysis. acs.org

These methods provide access to enantiomerically pure or enriched indazole derivatives, which are crucial for the development of new chiral drugs and probes for chemical biology.

Chemical Reactivity and Transformation Mechanisms

Reactivity of the Indazole Heterocycle

The indazole ring is an aromatic heterocycle that can undergo a variety of chemical reactions. Its reactivity is influenced by the presence of two nitrogen atoms within the bicyclic structure, which can act as either electron-donating or electron-withdrawing groups depending on the reaction conditions and the position of substitution.

Electrophilic Aromatic Substitution (EAS): Aromatic rings, being electron-rich, typically undergo electrophilic substitution. masterorganicchemistry.com In this two-step mechanism, the aromatic ring attacks an electrophile, forming a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com For substituted benzenes, this can lead to ortho, meta, and para isomers. masterorganicchemistry.com In the case of indazoles, the pyrazole (B372694) portion of the ring is generally less reactive towards electrophiles than the benzene (B151609) ring. Electrophilic substitution on the indazole ring is directed by the existing substituents. The N-1 methyl group is an activating group, while the iodine at C-6 is a deactivating group.

Nucleophilic Aromatic Substitution (SNAr): While less common for simple aromatic rings, nucleophilic aromatic substitution can occur on aromatic rings that are substituted with strong electron-withdrawing groups. wikipedia.org The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate. wikipedia.orglibretexts.orgdiva-portal.org The presence of electron-withdrawing groups ortho or para to the leaving group stabilizes this intermediate, thus favoring the SNAr mechanism. wikipedia.org The iodine atom at C-6 of 6-Iodo-1-methyl-1H-indazole can act as a leaving group in SNAr reactions, particularly when activated by other electron-withdrawing substituents on the ring.

The iodine atom at the C-6 position significantly influences the reactivity of the indazole ring. Halogens are generally considered deactivating groups in electrophilic aromatic substitution due to their electron-withdrawing inductive effect, which decreases the electron density of the aromatic ring. dalalinstitute.com However, they are ortho, para-directing because they can donate a lone pair of electrons through resonance, stabilizing the carbocation intermediate at these positions. dalalinstitute.com

In nucleophilic aromatic substitution reactions, the iodine atom can serve as a leaving group. The C-I bond is weaker than C-Br, C-Cl, and C-F bonds, making iodide a better leaving group in many contexts. However, in SNAr, the rate-determining step is often the attack of the nucleophile, and the electronegativity of the halogen can play a more significant role, with fluorine sometimes being the best leaving group. masterorganicchemistry.com The iodine atom's presence also allows for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. For instance, 3-iodo-1H-indazole can undergo Suzuki-Miyaura cross-coupling with organoboronic acids. researchgate.netmdpi.com

The methyl group at the N-1 position has a notable impact on the reactivity of the indazole ring. Alkyl groups are electron-donating and thus activate the ring towards electrophilic aromatic substitution. The N-methylation also resolves the tautomerism issue of the parent indazole, which can exist in 1H and 2H forms. nih.gov The 1H-tautomer is generally more thermodynamically stable. nih.govd-nb.info

The N-1 methyl group can also exert steric effects, influencing the regioselectivity of reactions. For instance, in the N-alkylation of indazoles, the presence of a substituent at N-1 directs further substitution to other positions. beilstein-journals.org The direct methylation of indazoles in the presence of a base typically yields the thermodynamically more stable N-1 methylated product. researchgate.net

Regiochemical Control in Reactions

Regiochemical control is a critical aspect of the functionalization of this compound. The interplay of electronic and steric effects of the substituents dictates the position of incoming groups.

In electrophilic substitutions, the directing effects of the N-1 methyl (activating, ortho, para-directing) and C-6 iodo (deactivating, ortho, para-directing) groups must be considered. The most likely positions for electrophilic attack would be C-3, C-5, and C-7.

In nucleophilic aromatic substitutions where iodine is the leaving group, the reaction occurs at C-6. The success of such reactions often depends on the presence of other activating groups on the ring.

The regioselectivity of N-alkylation of the indazole scaffold is highly dependent on reaction conditions, including the choice of base and solvent. beilstein-journals.orgnih.gov For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to provide high N-1 selectivity. nih.govsmolecule.com In contrast, Mitsunobu conditions can favor the N-2 isomer. d-nb.infobeilstein-journals.org

Copper-catalyzed cycloaddition reactions of sydnones with alkynes have also demonstrated that the choice of catalyst can switch the regiochemical outcome. chim.it

Theoretical and Computational Investigations of Reaction Mechanisms

Theoretical and computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the reaction mechanisms and predicting the reactivity of molecules like this compound.

DFT calculations can provide valuable insights into the electronic structure, stability, and reactivity of molecules. For indazole systems, DFT has been used to:

Explain Reactivity Differences: A DFT study has been employed to explain the difference in reactivity between indazole and indole (B1671886) electrophiles. chim.it

Predict Regioselectivity: DFT calculations have been used to predict the regioselectivity of N-alkylation of indazoles. These studies suggest that a chelation mechanism can lead to N-1 substituted products, while other non-covalent interactions can drive the formation of N-2 products. beilstein-journals.orgbeilstein-journals.org Natural Bond Orbital (NBO) analyses of partial charges and Fukui indices further support these proposed reaction pathways. beilstein-journals.orgbeilstein-journals.org

Elucidate Reaction Mechanisms: DFT has been used to study the mechanism of the reaction of NH-indazoles with formaldehyde (B43269) in acidic conditions, confirming the formation of N-1 substituted products. acs.org

Investigate Radical Reactions: DFT calculations have been used to suggest a radical chain mechanism for the iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes. mdpi.com

Activation Energy and Transition State Analysis

The reactivity of this compound in various chemical transformations is governed by the energetic barriers of the reactions, specifically the activation energy required to reach the transition state. While specific experimental or computational studies detailing the activation energy for reactions of this compound are not extensively documented in publicly available literature, analysis can be extrapolated from studies on similar indazole systems.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in modeling reaction pathways and calculating the energies of transition states. For the N-alkylation of indazoles, which is the reaction that forms the 1-methyl group in the title compound, the activation energy is a critical factor in determining the regioselectivity (N1 vs. N2 alkylation).

Quantum mechanical analyses of indazole alkylation show that while the 1H-indazole tautomer is thermodynamically more stable, direct calculation of activation energies for N1 and N2 alkylation can sometimes appear contradictory without considering the tautomeric equilibrium. For instance, in a model of indazole methylation, initial calculations showed a lower activation energy for N1 alkylation by 1.11 kcal/mol, which contradicted experimental observations of N2 selectivity under certain conditions. wuxibiology.com However, when the energy required for the more stable 1H-tautomer to convert to the higher-energy 2H-tautomer (a prerequisite for N1 alkylation of the indazole anion) is factored in, the total energy barrier for N1 alkylation becomes significantly higher than for N2 alkylation, thus explaining the observed selectivity. wuxibiology.com

For reactions involving the already-formed this compound, such as cross-coupling reactions at the C6-iodo position, the activation energy will be influenced by the electronic properties of the indazole ring. The 1-methyl group and the electron-withdrawing iodine atom modulate the electron density of the ring system, which in turn affects the stability of the transition state, for example, in the oxidative addition step of a palladium-catalyzed coupling reaction. DFT calculations on related systems suggest that non-covalent interactions in the transition state can be a decisive factor in the reaction outcome. beilstein-journals.orgbeilstein-journals.org In one study on the C3-allylation of N-protected indazoles, DFT calculations revealed that the reaction proceeds through a six-membered Zimmerman-Traxler-type transition state, with selectivity governed by steric interactions. chemrxiv.orgmit.edu

| Parameter | Energy Value (kcal/mol) | Significance |

|---|---|---|

| ΔE (Tautomer Stability) | 4.46 | Energy difference between 1H-indazole (more stable) and 2H-indazole (less stable). wuxibiology.com |

| Ea (N1 Alkylation, initial) | 12.76 | Calculated activation energy for the reaction from the 2H-tautomer. wuxibiology.com |

| Ea (N2 Alkylation) | 13.87 | Calculated activation energy for the reaction from the 1H-tautomer. wuxibiology.com |

| Total Barrier (N1 Alkylation) | 17.22 | Effective activation energy for N1 alkylation, including the tautomer energy difference (12.76 + 4.46). wuxibiology.com |

| ΔΔG‡ (N2 vs N1) | 3.35 | Difference in total activation energy, favoring N2 alkylation (17.22 - 13.87). wuxibiology.com |

Tautomeric Equilibrium and its Impact on Reactivity

Tautomerism is a fundamental concept in understanding indazole chemistry. Unsubstituted indazoles exist in a dynamic equilibrium between two annular tautomers: the 1H-indazole and the 2H-indazole. beilstein-journals.orgbeilstein-journals.org The 1H-tautomer, which possesses a benzenoid structure, is generally more thermodynamically stable than the quinonoid 2H-tautomer. nih.gov Theoretical calculations estimate the energy difference to be between 3.6 and 5.3 kcal/mol in the gas phase, in favor of the 1H-form. researchgate.net This equilibrium is crucial because the two tautomers exhibit different reactivity patterns.

In the case of this compound, the presence of the methyl group on the N1 nitrogen "locks" the molecule into the 1H-form, thereby precluding a tautomeric equilibrium for the final compound itself. dergipark.org.tr However, the tautomeric equilibrium of its precursor, 6-iodo-1H-indazole, is paramount in determining the outcome of the N-methylation reaction that yields the title compound.

The alkylation of an N-unsubstituted indazole can occur at either the N1 or N2 position, leading to a mixture of regioisomers. The ratio of these products is highly dependent on the reaction conditions (such as the base, solvent, and alkylating agent) and the nature of the substituents on the indazole ring. nih.govdergipark.org.tr These factors influence both the position of the tautomeric equilibrium and the relative nucleophilicity of the N1 and N2 atoms in the resulting indazolide anion.

The electron-withdrawing nature of the iodine atom at the C6 position influences the electron density distribution across the indazole ring. This can affect the acidity of the N-H proton and the relative stability of the two tautomeric forms. Studies on substituted indazoles have shown that electron-withdrawing substituents can impact the tautomer energy gap. researchgate.net For 3-iodo indazoles, the energy difference between the 1H and 2H tautomers is more pronounced, reaching around 6 kcal/mol. wuxibiology.com This stabilization of the 1H-tautomer can influence the starting population of molecules available for deprotonation and subsequent reaction.

The choice of reaction conditions for alkylation dictates the regiochemical outcome. For instance, using sodium hydride in THF often favors N1-alkylation for electron-deficient indazoles, whereas Mitsunobu conditions can show a preference for the N2-isomer. beilstein-journals.orgnih.gov The formation of this compound specifically implies that reaction conditions were chosen to favor substitution at the N1 position. Once formed, the fixed 1-methyl-1H-indazole structure provides a stable scaffold for further functionalization, such as reactions involving the iodine substituent at the C6 position.

The following table summarizes the key aspects of tautomerism in the indazole scaffold relevant to the synthesis and reactivity of this compound.

| Tautomer | Relative Stability | Structural Feature | Impact on Reactivity |

|---|---|---|---|

| 1H-Indazole | More Stable | Benzenoid | Predominant form in equilibrium; its deprotonation leads to the indazolide anion. Reactivity at N2 proceeds from this tautomer. wuxibiology.combeilstein-journals.org |

| 2H-Indazole | Less Stable | Quinonoid | Higher energy tautomer. Reactivity at N1 requires this tautomeric form or proceeds via the N1 position of the indazolide anion. wuxibiology.comresearchgate.net |

Medicinal Chemistry and Pharmacological Potential

Structure-Activity Relationship (SAR) Studies of 6-Iodo-1-methyl-1H-indazole Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to a lead compound influence its biological activity. For derivatives of this compound, SAR exploration focuses on modifying substituents on the indazole core to enhance potency, selectivity, and pharmacokinetic properties.

The specific substitution pattern of this compound provides a framework for investigating the impact of different functional groups on biological activity. Key positions for modification include the iodine at C6, the methyl at N1, and other positions on the bicyclic ring, such as C3.

The Role of the N1-Methyl Group : The methyl group at the N1 position fixes the tautomeric form of the indazole ring, which can be crucial for consistent interaction with a biological target. This methylation often improves lipophilicity and metabolic stability. SAR studies on related indazoles have shown that relocating the methyl group from the N1 to the N2 position can significantly decrease the anti-proliferative activity of certain compounds, highlighting the steric and electronic importance of the N1-substituent. rsc.org

The Influence of the C6-Iodo Group : The iodine atom at the C6 position significantly influences the molecule's properties. It enhances molecular weight and can form halogen bonds, which are crucial for receptor binding affinity. Furthermore, the iodine atom serves as a versatile chemical handle, enabling cross-coupling reactions (e.g., Suzuki coupling) to introduce a wide array of aryl or heterocyclic substituents at this position. rsc.orgvulcanchem.com Studies on 4,6-disubstituted indazoles have demonstrated that substituents at the C6 position can significantly affect the activity and selectivity for enzymes like IDO1 and TDO. nih.gov

Impact of C3-Position Substituents : The C3 position is frequently modified to explore SAR. In some contexts, an unsubstituted C3 position leads to stronger activity than a C3-methyl substituted derivative. researchgate.net However, in other cases, introducing a methyl group at the C3 position of the indazole ring has been shown to increase toxicity against cancer cell lines. rsc.org For inhibitors of the enzyme IDO1, a carbohydrazide (B1668358) moiety at the C3 position has been found to be crucial for potent inhibitory activity. nih.gov

The following table summarizes the general impact of substituents on the activity of indazole derivatives based on available research.

| Position | Substituent | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| N1 | Methyl (vs. N2-Methyl) | Generally leads to higher activity; N2-methylation often decreases anti-proliferative effects. | rsc.org |

| C6 | Iodine | Enhances halogen bonding and receptor binding; provides a site for further functionalization via cross-coupling reactions. | rsc.org |

| C6 | Various Substituents | Significantly affects activity and selectivity for enzyme targets like IDO1/TDO. | nih.gov |

| C3 | Methyl | Can increase cytotoxicity in some cancer cell lines but may decrease potency in other contexts compared to C3-unsubstituted analogs. | rsc.orgresearchgate.net |

| C3 | Carbohydrazide | Found to be critical for potent IDO1 enzyme inhibition. | nih.gov |

Bioisosteric replacement is a strategy used in medicinal chemistry to replace one atom or group of atoms with another that produces a new compound with similar biological properties but potentially improved characteristics. cambridgemedchemconsulting.com

For this compound, several bioisosteric replacements could be explored:

Indazole Core : The indazole ring itself is considered a valuable bioisostere of indole (B1671886) and phenol (B47542). chemenu.comnih.govrsc.org It often provides improved metabolic stability compared to the phenol group, which is prone to glucuronidation. nih.gov This makes the indazole scaffold advantageous for developing drugs with better pharmacokinetic profiles.

Iodine Atom : The iodine at C6 can be replaced with other groups. A common bioisosteric replacement for iodine is a tert-butyl group or a trifluoromethyl (CF3) group. cambridgemedchemconsulting.com Such a change would significantly alter the electronics and sterics at that position, potentially modifying the compound's binding mode and selectivity for its target.

Amide/Ester Replacements : In derivatives where functionality is extended from the core, classic bioisosteres such as replacing an ester with an amide or a carboxylic acid with a tetrazole can be employed to modulate properties like solubility, cell permeability, and metabolic stability. cambridgemedchemconsulting.comresearchgate.net For example, replacing a methoxy (B1213986) group with a 5- or 6-membered ring has been shown to restore metabolic stability in certain molecular scaffolds. cambridgemedchemconsulting.com

Biological Target Identification and Validation

Derivatives of the this compound scaffold have been investigated for their activity against several important biological targets, primarily enzymes and receptors implicated in various diseases.

The indazole scaffold is a core component of many potent enzyme inhibitors. nih.gov Modifications based on the this compound structure have led to the identification of inhibitors for several key enzyme families.

Kinase Inhibition : Indazole derivatives are widely developed as kinase inhibitors for cancer therapy. rsc.org They have shown activity against tyrosine kinases like Fibroblast Growth Factor Receptor (FGFR) and Epidermal Growth Factor Receptor (EGFR), as well as serine/threonine kinases such as Pim kinases. rsc.orgnih.gov For instance, certain 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives are potent FGFR1 inhibitors. nih.gov The synergistic effects of different substituents, such as iodo and nitro groups on a methyl-indazole core, can lead to superior kinase inhibition compared to analogs lacking these features.

Indoleamine 2,3-dioxygenase (IDO1) Inhibition : IDO1 is a heme-containing enzyme that is a key target in cancer immunotherapy. rsc.org The indazole ring serves as a bioisostere of the indole ring of tryptophan, the natural substrate for IDO1. rsc.org Several indazole derivatives have been developed as potent IDO1 inhibitors. nih.gov Studies on related compounds, such as 3-substituted 1H-indazoles, have yielded potent inhibitors with nanomolar efficacy. nih.gov Specifically, a 3-Iodo-6-methyl-5-nitro-1H-indazole derivative showed strong inhibitory activity against IDO1.

Other Enzymes : Indazole-containing compounds have also been investigated for their potential to inhibit other enzymes, including HIV protease, aldose reductase, and acetylcholinesterase. smolecule.com

The table below presents inhibitory activities of selected indazole derivatives against various enzymes.

| Compound/Derivative Class | Enzyme Target | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| 3-Iodo-6-methyl-5-nitro-1H-indazole | IDO1 | ~720 nM | nih.gov |

| 3-Iodo-6-methyl-5-nitro-1H-indazole | Pan-Pim Kinases | Potent Inhibition (specific IC₅₀ not stated) | |

| 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative | FGFR1 | 15.0 nM | nih.gov |

| 1H-indazole amide derivative (Compound 116) | ERK1/2 | 9.3 ± 3.2 nM | nih.gov |

| 1H-indazole derivative (Compound 109) | EGFR T790M | 5.3 nM | nih.gov |

| 4,6-Disubstituted-1H-Indazole (HT-37) | IDO1 | 0.91 μM | nih.gov |

| 4,6-Disubstituted-1H-Indazole (HT-37) | TDO | 0.46 μM | nih.gov |

In addition to enzyme inhibition, indazole derivatives have been designed to bind to and modulate the activity of various receptors.

Glucagon (B607659) Receptor : Substituted indazoles have been investigated as glucagon receptor antagonists for the potential treatment of type II diabetes. researchgate.net

Estrogen Receptor : Indazole-based compounds have been identified as potent selective estrogen receptor degraders (SERDs), which are of interest for treating hormone-dependent breast cancers. nih.gov

NMDA Receptor : The indazole nucleus has been successfully used as a bioisosteric replacement for the phenol moiety in negative allosteric modulators of the GluN2B subunit-containing NMDA receptor. nih.gov This has led to potent antagonists with high binding affinity and improved metabolic stability, showing potential for neuroprotective applications. nih.gov

Serotonin (B10506) Receptor : Some indazole fragments have been explored for their potential as serotonin receptor antagonists, which could be relevant for treating conditions related to mood and anxiety. smolecule.com

Therapeutic Area Exploration

Based on the identified biological targets, derivatives of this compound are being explored for a range of therapeutic applications.

Oncology : This is the most significant area of exploration for indazole derivatives. chemenu.com Their ability to inhibit multiple protein kinases (e.g., FGFR, EGFR) and immune checkpoint enzymes like IDO1 makes them promising candidates for cancer treatment, including solid tumors, leukemia, and renal cell carcinoma. chemenu.comrsc.orgnih.gov

Metabolic Diseases : The development of glucagon receptor antagonists based on the indazole scaffold points to potential applications in treating type II diabetes. researchgate.net

Inflammatory Diseases : The anti-inflammatory properties of some indazole derivatives suggest their potential use in treating inflammatory conditions. chemenu.comnih.gov

Neurodegenerative Diseases : By targeting NMDA receptors, indazole derivatives show promise as neuroprotective agents. nih.gov Additionally, their potential as acetylcholinesterase inhibitors could be relevant for treating diseases like Alzheimer's. smolecule.com

Infectious Diseases : The investigation of indazole compounds as HIV protease inhibitors indicates a potential role in antiviral therapy. smolecule.com

Anticancer Agents

The indazole framework is present in several FDA-approved anticancer drugs, primarily functioning as kinase inhibitors. mdpi.comnih.gov Derivatives of this compound serve as important intermediates in the synthesis of potent agents targeting various mechanisms implicated in cancer progression.

Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. researchgate.netnih.gov Indazole-based compounds have been successfully developed as inhibitors of several kinase families. researchgate.net

FGFR Inhibitors: Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases whose aberrant activation can drive tumor growth. nih.gov Researchers have designed and synthesized novel 1H-indazole derivatives as potent FGFR inhibitors. nih.govnih.gov For instance, starting from a 1H-indazol-3-amine scaffold, compound 7n (6-(3-methoxyphenyl)-1H-indazol-3-amine) was identified as a potent FGFR1 inhibitor with an IC₅₀ of 15.0 nM. nih.gov Further optimization led to compound 7r , which exhibited even greater potency against FGFR1 with an IC₅₀ of 2.9 nM and significant cellular activity (IC₅₀ = 40.5 nM). nih.gov Another study focusing on 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives identified compound 101 as a potent FGFR1 inhibitor with an IC₅₀ of 69.1 ± 19.8 nM. nih.gov These examples highlight the utility of the indazole core in creating highly effective FGFR inhibitors.

Rho-kinase Inhibitors: Rho-kinases (ROCK) are serine/threonine kinases that play a role in processes like cell proliferation and migration. researchgate.net Novel indazole derivatives have been shown to possess Rho-kinase inhibitory action, suggesting their potential in cancer therapy where these pathways are overactive. researchgate.netgoogleapis.com A high-content screen of a kinase inhibitor library identified a set of indazole-based ROCK inhibitors that could enhance endothelial network formation, a process relevant to blood flow restoration. researchgate.net

Pim Kinase Inhibitors: The Pim kinases are a family of serine/threonine kinases involved in signaling pathways fundamental to tumorigenesis, particularly in hematologic malignancies. nih.gov This makes them an attractive target for pharmacological inhibition. nih.gov Systematic optimization of 3-(pyrazin-2-yl)-1H-indazole derivatives led to the discovery of potent pan-Pim kinase inhibitors. nih.gov Compound 82a demonstrated strong activity against Pim-1, Pim-2, and Pim-3 with IC₅₀ values of 0.4, 1.1, and 0.4 nM, respectively. nih.gov

Table 1: Indazole Derivatives as Kinase Inhibitors

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 7n | FGFR1 | 15.0 | nih.gov |

| 7r | FGFR1 | 2.9 | nih.gov |

| 101 | FGFR1 | 69.1 | nih.gov |

| 82a | Pim-1 | 0.4 | nih.gov |

| 82a | Pim-2 | 1.1 | nih.gov |

| 82a | Pim-3 | 0.4 | nih.gov |

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in immune suppression within the tumor microenvironment. rsc.orgnih.gov It catalyzes the rate-limiting step in the conversion of tryptophan to kynurenine, leading to T-cell proliferation arrest and apoptosis. rsc.orgnih.gov Consequently, inhibiting IDO1 has become a major focus in cancer immunotherapy. nih.govnih.gov

The indazole ring, being a bioisostere of the indole ring found in tryptophan, serves as an excellent scaffold for designing IDO1 inhibitors. rsc.org Researchers have developed various indazole-based IDO1 inhibitors, including those with 3-hydrazide, 4-amino, and 3-(hydroxymethyl) substitutions, some showing activity in the nanomolar range. rsc.org A study on 6-substituted aminoindazole derivatives, designed based on the structures of clinical IDO1 inhibitors, identified compounds with potent anti-proliferative activity. rsc.org For example, compound 36 (N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine) exhibited a potent anti-proliferative IC₅₀ value of 0.4 ± 0.3 μM in human colorectal cancer cells (HCT116) and was found to suppress IDO1 protein expression. rsc.org

Targeting the cell cycle is a fundamental strategy in cancer treatment. Certain indazole derivatives have demonstrated the ability to induce cell cycle arrest, thereby inhibiting cancer cell proliferation. rsc.org In studies with human colorectal cancer cells (HCT116), compound 36 (N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine) was found to induce G2/M cell cycle arrest. rsc.org This suppressive activity on cell proliferation, combined with its effect on IDO1 expression, marks it as a promising candidate for further development as an anticancer agent. rsc.org Another indazole derivative, compound 2f , was shown to promote apoptosis in the 4T1 breast cancer cell line, linked to the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2. nih.gov

Neurological Disorders

The indazole scaffold is also of significant interest for its potential in treating neurological disorders. researchgate.netnih.gov Indazole derivatives have been shown to modulate various signaling pathways and enzyme activities relevant to conditions like Parkinson's disease and Alzheimer's disease. nih.gov The mechanisms of action often involve the inhibition of key enzymes such as monoamine oxidase (MAO), Glycogen synthase kinase 3 (GSK3), and leucine-rich repeat kinase 2 (LRRK2). nih.gov Furthermore, some indazole-containing compounds have been investigated as serotonin receptor antagonists and acetylcholinesterase inhibitors, highlighting their broad potential in addressing neurological and mood disorders. smolecule.com

Anti-inflammatory Properties

Indazole derivatives have been reported to possess anti-inflammatory properties. mdpi.comresearchgate.net The compound Benzydamine, which contains an indazole core, is a well-known non-steroidal anti-inflammatory drug (NSAID). researchgate.net The anti-inflammatory potential of the indazole scaffold is a recurring theme in pharmacological studies, suggesting that derivatives of this compound could be valuable starting points for the development of new anti-inflammatory agents. mdpi.comcymitquimica.com

Antimicrobial and Antiviral Activities

The indazole core has been incorporated into molecules exhibiting a range of antimicrobial and antiviral activities. mdpi.comresearchgate.net

Antimicrobial Activity: Indazole derivatives have shown effectiveness against various bacteria. cymitquimica.comnih.gov For instance, 6-Iodo-1H-indazole has demonstrated antimicrobial activity against Gram-positive bacteria. cymitquimica.com The presence of specific substituents, such as iodine, can significantly enhance the antibacterial potency of the quinazolinone core, a related heterocyclic system. nih.gov

Antiviral Activity: The antiviral potential of indazole derivatives has also been explored. mdpi.com Compounds containing the indazole fragment have been investigated as potential HIV protease inhibitors. smolecule.com More recently, a series of pyrazine (B50134) derivatives incorporating a 6-aminoindazole moiety were evaluated for antiviral activity against murine hepatitis virus (MHV), a coronavirus orthologous to SARS-CoV-2. nih.gov Several of these compounds displayed IC₅₀ values for the inhibition of viral replication in the low micromolar range (0.8 to 8.6 μM), with the antiviral potency tracking well with the inhibition of the kinase CSNK2A. nih.gov

Table 2: Antiviral Activity of Indazole Derivatives

| Compound Series | Virus | Activity Range (IC₅₀) | Reference |

|---|---|---|---|

| Pyrazine derivatives with 6-aminoindazole | Murine Hepatitis Virus (MHV) | 0.8 - 8.6 μM | nih.gov |

Anti-diabetic Agents

The indazole scaffold is a recurring motif in the development of therapeutic agents, including those for metabolic diseases. Indazole derivatives have been investigated for their potential anti-diabetic properties. ambeed.com Research into compounds containing indazole fragments has explored their utility as aldol (B89426) reductase inhibitors, which are involved in glucose metabolism and could play a role in managing diabetes complications. smolecule.com Furthermore, patents for certain indazole derivatives claim their utility in the prevention and treatment of diabetes. google.com While the broader class of indazoles is under investigation for anti-diabetic effects, specific research detailing the anti-diabetic activity of this compound is not extensively covered in the available literature.

β3-Adrenergic Receptor (β3-AR) Agonists

Indazole derivatives have been identified as promising candidates for β3-adrenergic receptor (β3-AR) agonists. google.comnih.gov Activation of the β3-AR is a therapeutic strategy for conditions such as overactive bladder, obesity, and type 2 diabetes. google.comfishersci.com Studies have led to the discovery of novel indazole derivatives that are potent and highly selective for the human β3-AR. nih.govmdpi.com For instance, through structural modifications of an initial hit compound, researchers developed derivatives with significantly improved selectivity for β3-AR over other adrenergic receptors, thereby reducing the potential for cardiovascular side effects. nih.govmdpi.com While these findings highlight the potential of the indazole core in designing β3-AR agonists, specific studies focusing on this compound for this activity are not detailed in the retrieved scientific literature.

SGLT1 Targeting Compounds

Sodium-glucose cotransporter 1 (SGLT1) is recognized as a therapeutic target for controlling glycemic levels. nih.gov Inhibitors of SGLT1 can modulate intestinal glucose uptake. A search of the scientific literature did not yield specific studies or data on this compound as a compound targeting SGLT1.

Mechanisms of Biological Action at a Molecular Level

The biological activities of halogenated indazoles like this compound are dictated by their specific interactions with biological macromolecules.

Interaction with Cellular Components

The mechanism of action for indazole derivatives often involves direct interaction with biological targets such as enzymes and receptors. The substituents on the indazole ring, such as the iodine atom and the methyl group, are crucial in determining the compound's binding affinity and specificity for these cellular components. For example, indazole derivatives have been developed as potent inhibitors of various protein kinases, which are key regulators of cellular processes. nih.govgoogle.com The this compound structure can serve as a key intermediate in the synthesis of more complex molecules designed to inhibit specific enzymes. For instance, a related isomer, 5-iodo-1-methyl-1H-indazole-3-carbaldehyde, was used to synthesize inhibitors of N-myristoyltransferase (NMT), an enzyme crucial for the viability of the malaria parasite. nih.gov This suggests that the 6-iodo isomer could similarly be used to create compounds that interact with the active sites of various enzymes.

Halogen Bonding Interactions

A key feature influencing the molecular interactions of this compound is the presence of the iodine atom. The iodine substituent is known to enhance halogen bonding, a significant non-covalent interaction that can influence a molecule's binding to biological receptors. Halogen bonding occurs due to an anisotropic distribution of electron density on the surface of the halogen atom, creating a region of positive electrostatic potential known as a "σ-hole". acs.org This electrophilic region can interact favorably with nucleophilic sites on biological molecules, such as oxygen or nitrogen atoms in the amino acid residues of a protein's binding pocket. acs.org This interaction can contribute significantly to the binding affinity and selectivity of the compound for its biological target.

Influence on Protein Stability and Degradation

The interaction of indazole-based compounds with their target proteins can lead to changes in the protein's stability. This was demonstrated in a study of an N-myristoyltransferase inhibitor derived from a 5-iodo-1-methyl-1H-indazole analogue. nih.gov The study utilized a thermal shift assay, a method used to determine how a ligand affects the thermal stability of a protein. Binding of the inhibitor was shown to alter the stability of the enzyme. nih.gov In some cases, indazole derivatives have also been found to reduce protein denaturation. austinpublishinggroup.com Furthermore, certain substituted indazoles have been shown to suppress the expression of specific proteins, such as indoleamine 2,3-dioxygenase 1 (IDO1), which could imply an influence on protein synthesis, stability, or degradation pathways. mdpi.com

Drug Discovery and Development Implications

The chemical scaffold of indazole and its derivatives is of significant interest in medicinal chemistry, with several compounds containing this moiety having been investigated and approved as therapeutic agents. The compound this compound, with its specific substitution pattern, presents as a valuable building block in the synthesis of potentially novel therapeutic agents. Its implications for drug discovery and development are primarily centered on its utility as a versatile intermediate for creating more complex molecules with a range of biological activities.

The indazole core itself is recognized as a "privileged scaffold" in drug discovery, meaning it can bind to a variety of biological targets with high affinity. scribd.com This characteristic has led to the development of numerous indazole-containing compounds with applications in oncology, inflammatory conditions, and neurodegenerative diseases. The presence of an iodine atom at the 6-position and a methyl group at the 1-position of the indazole ring on the target compound, this compound, offers specific advantages for medicinal chemists.

The iodine atom is a particularly useful functional group in drug development. It can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, allowing for the straightforward introduction of a wide array of molecular fragments. This chemical reactivity enables the systematic exploration of the chemical space around the indazole core to optimize biological activity, selectivity, and pharmacokinetic properties. Furthermore, the iodine atom can influence the compound's lipophilicity and metabolic stability, key parameters in the design of effective drugs. The methyl group at the N-1 position can alter the steric and electronic properties of the molecule, potentially influencing its binding affinity to target proteins and improving metabolic stability.

While specific drug candidates derived directly from this compound are not extensively detailed in publicly available literature, the potential applications can be inferred from studies on closely related analogues. For instance, the unmethylated parent compound, 6-iodo-1H-indazole, is a known key intermediate in the synthesis of Axitinib, a potent and selective tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma. This highlights the importance of the 6-iodo-indazole core in targeting protein kinases, a major class of drug targets in oncology.

Research on other substituted iodo-indazoles further underscores the potential of this chemical class. Derivatives have been investigated as inhibitors of various protein kinases implicated in cancer cell proliferation and survival. Additionally, the indazole scaffold is being explored for the development of treatments for neurodegenerative disorders and as PET imaging agents to study these conditions. scribd.com

The table below summarizes the potential of various substituted indazole derivatives, illustrating the therapeutic promise of this class of compounds, to which this compound belongs as a key synthetic intermediate.

Table 1: Investigational and Approved Drugs Based on the Indazole Scaffold

| Compound Name/Class | Biological Target(s) | Therapeutic Area | Role of Indazole Scaffold |

| Axitinib | VEGFR, PDGFR, c-KIT | Oncology (Renal Cell Carcinoma) | Core structural component for kinase binding. |

| Pazopanib | VEGFR, PDGFR, FGFR, c-KIT | Oncology (Renal Cell Carcinoma, Soft Tissue Sarcoma) | Key pharmacophore for multi-kinase inhibition. |

| Entrectinib | TRK A/B/C, ROS1, ALK | Oncology (NTRK fusion-positive solid tumors, ROS1-positive NSCLC) | Scaffold for pan-TRK, ROS1, and ALK inhibition. |

| Indazole Derivatives | Indoleamine 2,3-dioxygenase 1 (IDO1) | Oncology (Immunotherapy) | Novel pharmacophore for IDO1 inhibition. |

| Indazole Derivatives | Rho kinase | Ophthalmology (Glaucoma) | Main skeleton for Rho kinase inhibition. |

| Indazole Derivatives | Serotonin Receptors (e.g., 5-HT₂) | Neurology/Psychiatry | Bioisostere for indole with improved properties. |

Pharmacokinetic Pk and Biotransformation Studies

Metabolic Stability Assessment (In vitro and In vivo)

Metabolic stability refers to a compound's susceptibility to biotransformation and is a key determinant of its pharmacokinetic properties. srce.hrresearchgate.net It is typically expressed by its in vitro half-life (t1/2) and intrinsic clearance (CLint). srce.hrif-pan.krakow.pl Rapid biotransformation can diminish the exposure to the parent compound, while excessively high stability might lead to undesirable drug-drug interactions or toxicity. researchgate.net

Evaluation in Liver Microsomes (Human and Animal)

The primary site of drug metabolism is the liver, and in vitro systems using liver components are standard for early assessment. nih.gov Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily. srce.hrpharmaron.com These assays are cost-effective and robust, making them ideal for initial high-throughput screening. pharmaron.com

In a typical microsomal stability assay, the test compound is incubated with human or animal liver microsomes and necessary cofactors like NADPH. srce.hr The rate of disappearance of the parent compound over time is measured, usually by LC-MS/MS, to determine its metabolic half-life. srce.hr

While specific data for 6-Iodo-1-methyl-1H-indazole is not publicly available, studies on closely related N-substituted indazole derivatives provide valuable insights. For instance, a recent study on K22, an N-(1H-indazol-6-yl)benzenesulfonamide derivative, demonstrated its metabolic stability in human liver microsomes. nih.gov

Table 1: Metabolic Stability Data for an Analogous Indazole Compound (K22) This table presents data for a structurally related compound to illustrate the type of information generated in these studies.

| Compound | System | Parameter | Value | Reference |

|---|

Such findings indicate that the indazole scaffold can be modified to achieve favorable metabolic stability. nih.gov In vivo pharmacokinetic studies in rats for the same compound, K22, further supported its potential, showing an acceptable in vivo half-life and bioavailability. nih.gov

Factors Influencing Metabolic Stability (e.g., Substituent Effects)

The metabolic stability of an indazole derivative is significantly influenced by the nature and position of its substituents. mdpi.com

N-1 Methylation: The presence of a methyl group at the N-1 position, as in this compound, is a common strategy in medicinal chemistry. This modification blocks the N-H group, which can be a site for conjugation reactions (a Phase II metabolic pathway), potentially enhancing metabolic stability. In one study of 1H-indazole-3-carboxamides, N-1 methylation did not significantly alter the compound's potency relative to the parent N-H indazole, suggesting it can be a useful modification to fine-tune pharmacokinetic properties without compromising biological activity. nih.gov

Iodine Substituent: The iodine atom at the C-6 position influences the molecule's physicochemical properties, such as lipophilicity and electron distribution. Halogenation can affect receptor binding and may block potential sites of metabolism (metabolic blockers). However, the carbon-iodine bond itself can be a target for metabolic enzymes, potentially leading to dehalogenation.

Positional Isomerism: The specific placement of substituents on the indazole ring is crucial. Shifting a methyl group from one position to another can alter steric hindrance around potential metabolic sites, thereby changing the rate and pathway of metabolism.

Structure-Metabolism Relationships (SMRs)

Structure-Metabolism Relationships (SMRs) involve correlating the chemical structure of a compound with its metabolic fate. For indazole-based compounds, metabolism often involves oxidation reactions catalyzed by CYP enzymes. nih.gov

For this compound, the likely "metabolic soft spots" include:

Oxidation of the N-methyl group: This is a common metabolic pathway, initially forming a hydroxymethyl intermediate, which can be further oxidized to a carboxylic acid (6-Iodo-1H-indazole-1-carboxylic acid). bldpharm.com

Aromatic Hydroxylation: The benzene (B151609) portion of the indazole ring could undergo hydroxylation, although the position of the iodine atom might influence the regioselectivity of this reaction.

Deiodination: The iodine atom could be metabolically cleaved from the aromatic ring.

N-Oxidation: Formation of a nitroso derivative, such as 6-Iodo-1-nitroso-1H-indazole, has been noted as a potential related substance or metabolite for similar structures. pharmaffiliates.com

Understanding these SMRs is critical for designing new analogues with improved metabolic profiles.

Absorption, Distribution, and Elimination Considerations

The processes of absorption, distribution, and elimination determine a drug's concentration profile in the body over time.

Absorption: The introduction of a methyl group generally increases a compound's lipophilicity, which can enhance its absorption across biological membranes. Research on other iodo-containing metal complexes has suggested that passive diffusion can be a significant mechanism of cellular uptake for iodinated compounds. mdpi.com

Distribution and Elimination: Following absorption, a compound is distributed throughout the body. The extent of distribution and the rate of elimination are key pharmacokinetic parameters. While in vivo data for this compound is not available, studies on analogous compounds like the PLK4 inhibitor K22 provide a template for what would be measured. In rats, K22 exhibited a half-life (T1/2) of 1.07 hours and a specific area under the curve (AUC), indicating its systemic exposure over time. nih.gov Such data are vital for understanding the duration of action and clearance of a compound.

Identification of Metabolites

Identifying the metabolites of a parent compound is crucial for a complete understanding of its biotransformation and to assess whether any metabolites are active or potentially toxic. Based on the established metabolic pathways for related heterocyclic compounds, several potential metabolites of this compound can be predicted.

Table 2: Predicted Metabolites of this compound

| Parent Compound | Predicted Metabolite | Predicted Metabolic Pathway | Reference |

|---|---|---|---|

| This compound | 6-Iodo-1-(hydroxymethyl)-1H-indazole | Oxidation of N-methyl group | |

| 6-Iodo-1-(hydroxymethyl)-1H-indazole | 6-Iodo-1H-indazole-1-carboxylic acid | Further oxidation of hydroxymethyl group | bldpharm.com |

| This compound | 6-Iodo-1H-indazole | N-demethylation | - |

| This compound | Hydroxy-6-iodo-1-methyl-1H-indazole | Aromatic hydroxylation | nih.gov |

| This compound | 1-Methyl-1H-indazole | Deiodination |

The definitive identification of these metabolites would require in vitro incubation with liver fractions followed by analysis using high-resolution mass spectrometry to confirm their structures.

Advanced Characterization and Analytical Methods in Research

Spectroscopic Techniques

Spectroscopy is a cornerstone in the characterization of 6-Iodo-1-methyl-1H-indazole, offering detailed insights into its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within the this compound molecule.

¹H NMR: In the proton NMR spectrum of a related compound, 6-Iodo-2-methyl-2H-indazole, distinct signals corresponding to the different protons are observed. A pale yellow solid of this isomer showed the following peaks in DMSO-d6: a singlet at 8.37 ppm (1H), a singlet at 8.05 ppm (1H), a doublet at 7.53 ppm (J = 9.0 Hz, 1H), a doublet at 7.25 ppm (J = 9.0 Hz, 1H), and a singlet for the methyl group at 4.16 ppm (3H). connectjournals.com For 6-Bromo-3-iodo-1-methyl-1H-indazole, the ¹H NMR spectrum in CDCl₃ displayed a singlet at 7.55 ppm (1H), a multiplet between 7.35-7.26 ppm (2H), and a singlet for the methyl group at 4.05 ppm (3H). doi.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For 6-Iodo-2-methyl-2H-indazole, the carbon signals in DMSO-d6 appeared at δ 149.91, 130.34, 126.42, 124.04, 121.44, 120.88, 91.57, and 40.53. connectjournals.com The ¹³C NMR spectrum of 6-Bromo-3-iodo-1-methyl-1H-indazole in CDCl₃ showed peaks at δ 142.0, 127.3, 123.9, 123.0, 120.6, 112.0, 101.8, and 43.4. doi.org

¹H and ¹³C NMR Data for Indazole Derivatives

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |

|---|---|---|---|---|

| 6-Iodo-2-methyl-2H-indazole | DMSO-d6 | 8.37 (s, 1H), 8.05 (s, 1H), 7.53 (d, J=9.0 Hz, 1H), 7.25 (d, J=9.0 Hz, 1H), 4.16 (s, 3H) | 149.91, 130.34, 126.42, 124.04, 121.44, 120.88, 91.57, 40.53 | connectjournals.com |

| 6-Bromo-3-iodo-1-methyl-1H-indazole | CDCl₃ | 7.55 (s, 1H), 7.35–7.26 (m, 2H), 4.05 (s, 3H) | 142.0, 127.3, 123.9, 123.0, 120.6, 112.0, 101.8, 43.4 | doi.org |

Mass Spectrometry (MS, ESI-MS, HRMS)

Mass spectrometry techniques are employed to determine the molecular weight and elemental composition of this compound.

MS (ESI): Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that typically shows the protonated molecule [M+H]⁺. For 6-Iodo-2-methyl-2H-indazole, the ESI-MS showed a peak at m/z 259.0 [M+H]⁺. connectjournals.com

HRMS: High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which can be used to confirm the elemental formula. The HRMS (ESI) for 6-Iodo-2-methyl-2H-indazole found a mass of 258.9726 for [M+H]⁺, which is very close to the calculated value of 258.9732 for C₈H₈IN₂. connectjournals.com For the related compound 6-Bromo-3-iodo-1-methyl-1H-indazole, the HRMS (ESI) calculated value for [M+H]⁺ was 336.8837, with a found value of 336.8839. doi.org

Mass Spectrometry Data for Iodo-Indazole Derivatives

| Compound | Ionization Method | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |

|---|---|---|---|---|

| 6-Iodo-2-methyl-2H-indazole | ESI-HRMS | 258.9732 | 258.9726 | connectjournals.com |

| 6-Bromo-3-iodo-1-methyl-1H-indazole | ESI-HRMS | 336.8837 | 336.8839 | doi.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a related compound, 6-Bromo-3-iodo-1-methyl-1H-indazole, shows characteristic absorption bands at 2733, 2652, 2452, and 1214 cm⁻¹. doi.org These bands correspond to various stretching and bending vibrations within the molecule, such as C-H and C-N vibrations, as well as vibrations of the indazole ring system. The region between 1300-900 cm⁻¹ is often referred to as the fingerprint region, which is unique for each compound. vscht.cz

Chromatography Techniques (e.g., HPLC, LC-MS, TLC)

Chromatographic methods are essential for the separation, identification, and purification of this compound from reaction mixtures and for assessing its purity.

HPLC and LC-MS: High-performance liquid chromatography (HPLC) is a high-resolution separation technique. When coupled with a mass spectrometer (LC-MS), it allows for the separation and identification of compounds in a mixture. Commercial suppliers of this compound often provide HPLC and LC-MS data to certify the purity of their products. chemscene.comambeed.com For instance, a certificate of analysis for this compound confirms a purity of over 98% as determined by HPLC. avantorsciences.com

TLC: Thin-layer chromatography (TLC) is a simple and rapid technique used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of a sample. For example, in the synthesis of indazole derivatives, TLC is used to monitor the reaction's completion. rsc.org

X-ray Crystallography for Structural Elucidation

Computational and Chemoinformatics Applications

Molecular Docking and Ligand-Protein Interaction Analysis